2-(4-Methylphenyl)butan-2-ol
Overview
Description
2-(4-Methylphenyl)butan-2-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory activity: Compounds related to butan-2-one and butan-2-ol side chains, including analogues of 2-(4-Methylphenyl)butan-2-ol, have demonstrated significant anti-inflammatory properties (Goudie et al., 1978).
Peroxyl-radical-scavenging activity: Structural analogues of this compound, such as 2,6-dimethyl-5-hepten-2-ol, have been explored for their ability to scavenge peroxyl radicals, indicating potential antioxidant applications (Stobiecka et al., 2016).
Catalytic properties: Silver-cluster formation on AgZr2(PO4)3 with the catalytic decomposition of butan-2-ol has been studied, showcasing the potential use of this compound in catalysis (Arsalane et al., 1996).
Spectroscopic analysis and NLO properties: The compound 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol has been synthesized and analyzed for its spectroscopic and nonlinear optical (NLO) properties, which could be related to this compound (Praveenkumar et al., 2021).
Enzyme substrate specificity: Studies on alcohol dehydrogenases have investigated the specificity towards various alcohols, including butan-2-ol and its derivatives, providing insights into biochemical applications (Dickinson & Dalziel, 1967).
Antituberculosis activity: Certain derivatives of butan-2-ol, like 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, have shown promising antituberculosis activity (Omel’kov et al., 2019).
Flavoring safety and efficacy: The safety and efficacy of various tertiary alcohols, including analogues of this compound, have been evaluated for use as flavorings in animal species (Westendorf, 2012).
Lipase-catalyzed reactions: The enantioselective ring-opening of oxazol-5(4H)-ones with butan-1-ol, related to this compound, has been investigated, showing potential in organic synthesis (Bevinakatti et al., 1990).
Properties
IUPAC Name |
2-(4-methylphenyl)butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMIIEJACABGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277870 | |
Record name | 2-(4-methylphenyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-04-9 | |
Record name | NSC4562 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methylphenyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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